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A Comparative Analysis of Biomarker Data and Clinical Outcomes in Anti-PD-1 Resistant Solid

Tumors

For researchers, scientists, and drug development professionals navigating the complexities of

cancer immunotherapy, the emergence of resistance to checkpoint inhibitors presents a

significant hurdle. SRK-181, a selective inhibitor of latent transforming growth factor-beta 1

(TGFβ1), is a promising investigational agent designed to address this challenge. This guide

provides a comparative analysis of SRK-181, placing its clinical and biomarker data in the

context of other therapeutic alternatives for patients with advanced solid tumors that have

developed resistance to anti-PD-1/PD-L1 therapies.

Mechanism of Action: Reversing Immune
Suppression
Transforming growth factor-beta (TGFβ) is a multifaceted cytokine that plays a pivotal role in

tumor immune evasion.[1][2] Specifically, the TGFβ1 isoform is a key mediator of the

immunosuppressive tumor microenvironment, contributing to primary resistance to

programmed cell death protein 1 (PD-1) pathway blockade.[3] SRK-181 is a fully human

monoclonal antibody that selectively targets and inhibits the activation of the latent form of

TGFβ1.[3][4] This targeted approach is designed to prevent the release of active TGFβ1,

thereby abrogating its immunosuppressive effects and enhancing the anti-tumor immune

response.[3] By preventing TGFβ1-mediated signaling, SRK-181 aims to increase the
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infiltration and activation of cytotoxic T-lymphocytes (CTLs) within the tumor, leading to tumor

cell death.[3]

The signaling pathway of TGFβ involves its binding to a receptor complex, leading to the

phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene

expression. This cascade can result in the suppression of immune cell function and the

promotion of an immunosuppressive tumor microenvironment.
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SRK-181 inhibits the activation of latent TGFβ1, preventing downstream signaling that leads to
immune suppression.

Clinical and Biomarker Correlation: The DRAGON
Trial
The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating SRK-181 as a monotherapy

and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic

solid tumors that are resistant to anti-PD-1 therapy.[5] Emerging data from this trial highlight a

correlation between biomarker modulation and clinical outcomes.

Biomarker Analysis Workflow
A key component of the DRAGON trial is the comprehensive biomarker strategy to validate the

mechanism of action of SRK-181 and to assess treatment response. This involves the

collection of tumor biopsies and peripheral blood at baseline and on-treatment for various

analyses, including immunohistochemistry (IHC) and flow cytometry.
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A generalized workflow for the collection and analysis of clinical and biomarker data in the
DRAGON trial.

Key Biomarker Findings for SRK-181
Initial results from the DRAGON trial have demonstrated that treatment with SRK-181,

particularly in combination with pembrolizumab, leads to favorable changes in the tumor

microenvironment and peripheral blood, which are associated with anti-tumor activity.
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Increased CD8+ T-Cell Infiltration: In paired tumor biopsies, treatment with SRK-181 and an

anti-PD-1 antibody was associated with an increased influx of CD8+ T-cells into the tumor.[5]

This is a critical indicator of a reinvigorated anti-tumor immune response.

Decreased Circulating Myeloid-Derived Suppressor Cells (MDSCs): Treatment with SRK-181

and an anti-PD-1 agent led to a decrease in the levels of circulating immunosuppressive

MDSCs.[4]

These biomarker changes provide evidence for the mechanism of action of SRK-181 in

overcoming the immunosuppressive tumor microenvironment associated with resistance to

checkpoint inhibitors.

Comparative Landscape: SRK-181 vs. Alternative
Therapies
Direct head-to-head comparative data for SRK-181 against other therapies in the anti-PD-1

resistant setting is not yet available. However, we can analyze the performance of SRK-181 in

the context of existing treatment options for two key tumor types where it has shown promise:

clear cell renal cell carcinoma (ccRCC) and melanoma.

Clear Cell Renal Cell Carcinoma (ccRCC)
Patients with ccRCC that is resistant to anti-PD-1 therapy have limited options. The

combination of lenvatinib and everolimus is one such option.
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Treatment
Patient

Population

Objective

Response Rate

(ORR)

Disease Control

Rate (DCR)

Key Biomarker

Data

SRK-181 +

Pembrolizumab

Anti-PD-1

resistant

metastatic

ccRCC

21.4% 57%

Decreased

circulating

gMDSCs

correlated with

clinical activity.

Lenvatinib +

Everolimus

Metastatic

ccRCC

progressed on a

PD-1/PD-L1

checkpoint

inhibitor

52.6% Not Reported

Data on immune

biomarkers like

CD8+ T-cells and

MDSCs is not

readily available

from the

provided search

results.

Melanoma
For patients with advanced melanoma who have progressed on anti-PD-1 therapy, the

combination of ipilimumab and nivolumab is a potential treatment avenue.
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Treatment
Patient

Population

Objective

Response Rate

(ORR)

Disease Control

Rate (DCR)

Key Biomarker

Data

SRK-181 +

Pembrolizumab

Anti-PD-1

resistant

melanoma

Data not yet

mature from

DRAGON trial

Data not yet

mature from

DRAGON trial

Increased CD8+

T-cell infiltration

and decreased

circulating

MDSCs

observed across

tumor types.

Ipilimumab +

Nivolumab

Advanced

melanoma

progressed on

PD-1 blockade

28% 60%

Increased fold

change in CD4+

T-cell subsets

was associated

with clinical

benefit.

Experimental Protocols
Detailed experimental protocols for the biomarker analyses in the DRAGON trial and

comparator studies are not fully available in the public domain. However, based on standard

methodologies, the following provides a general overview.

Immunohistochemistry for CD8+ T-Cell Infiltration
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are

deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

Staining: Sections are incubated with a primary antibody against CD8, followed by a

secondary antibody and a detection system (e.g., DAB chromogen).

Analysis: The density of CD8+ T-cells within the tumor and at the invasive margin is

quantified, often using digital image analysis software.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry for Myeloid-Derived Suppressor Cells
(MDSCs)

Sample Preparation: Whole blood or peripheral blood mononuclear cells (PBMCs) are

collected. Red blood cells are lysed if whole blood is used.

Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies to identify

MDSC subsets. A common panel for human MDSCs includes markers such as CD11b,

CD14, CD15, CD33, and HLA-DR.

Data Acquisition: Stained cells are analyzed on a flow cytometer.

Data Analysis: The percentage of MDSCs (often defined as CD11b+CD33+HLA-DR-/low)

and their subsets (e.g., monocytic MDSCs: CD14+; granulocytic MDSCs: CD15+) within the

total mononuclear or myeloid cell population is determined.

Conclusion
SRK-181, with its selective inhibition of latent TGFβ1, presents a rational and promising

approach to overcoming resistance to checkpoint inhibitors. The initial clinical and biomarker

data from the DRAGON trial are encouraging, demonstrating a clear mechanism of action that

translates to anti-tumor activity in a heavily pre-treated patient population. While direct

comparative data is pending, the performance of SRK-181 in ccRCC and the broader

biomarker changes observed across tumor types suggest its potential to offer a new

therapeutic option for patients with limited choices. Further research and mature data from

ongoing trials will be crucial to fully delineate the position of SRK-181 in the evolving landscape

of cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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